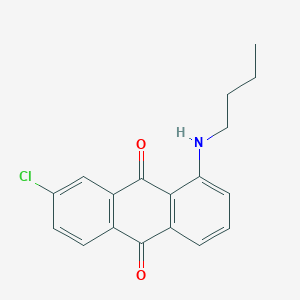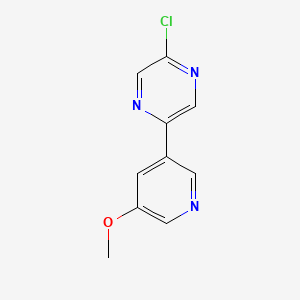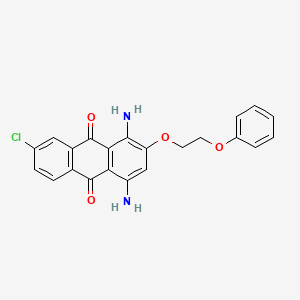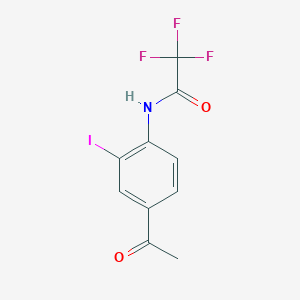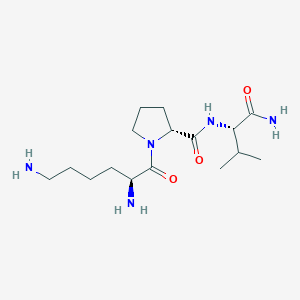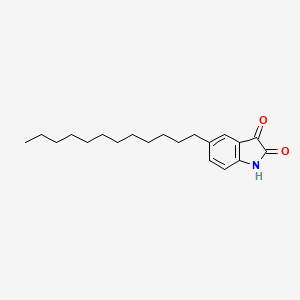
5-Dodecylindoline-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Dodecylindoline-2,3-dione is an organic compound belonging to the indoline family. Indoline derivatives are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science. The structure of this compound consists of an indoline core with a dodecyl chain attached to the nitrogen atom and a dione functional group at positions 2 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Dodecylindoline-2,3-dione can be achieved through several methods. One common approach involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indoline core. The dodecyl chain can be introduced through alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Fischer indole synthesis followed by purification steps such as recrystallization or chromatography. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Dodecylindoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: The dione functional group can be oxidized to form quinone derivatives.
Reduction: Reduction of the dione group can yield hydroxyindoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxyindoline derivatives.
Substitution: Various substituted indoline derivatives depending on the electrophile used.
Scientific Research Applications
5-Dodecylindoline-2,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the development of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 5-Dodecylindoline-2,3-dione involves its interaction with various molecular targets. The indoline core can interact with proteins and enzymes through hydrogen bonding and hydrophobic interactions. The dione functional group can undergo redox reactions, influencing cellular processes. The dodecyl chain enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes.
Comparison with Similar Compounds
Similar Compounds
Indoline-2,3-dione: Lacks the dodecyl chain, making it less lipophilic.
5-Methylindoline-2,3-dione: Contains a methyl group instead of a dodecyl chain, resulting in different biological activities.
5-Phenylindoline-2,3-dione: Has a phenyl group, which affects its chemical reactivity and biological properties.
Uniqueness
5-Dodecylindoline-2,3-dione is unique due to the presence of the long dodecyl chain, which enhances its lipophilicity and influences its interaction with biological membranes. This structural feature distinguishes it from other indoline derivatives and contributes to its specific biological activities and applications.
Properties
Molecular Formula |
C20H29NO2 |
|---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
5-dodecyl-1H-indole-2,3-dione |
InChI |
InChI=1S/C20H29NO2/c1-2-3-4-5-6-7-8-9-10-11-12-16-13-14-18-17(15-16)19(22)20(23)21-18/h13-15H,2-12H2,1H3,(H,21,22,23) |
InChI Key |
FVBCKYUPVZTJNT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC2=C(C=C1)NC(=O)C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Carbamic acid, [2-(1,1-dimethylethoxy)ethyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B13145145.png)

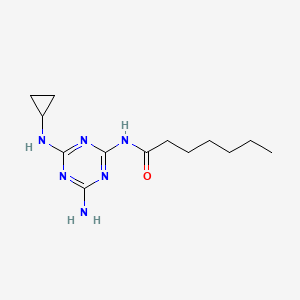


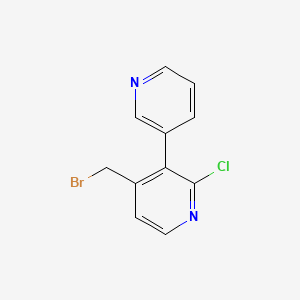
![1h-Pyrazolo[3,4-d]thiazole](/img/structure/B13145172.png)
